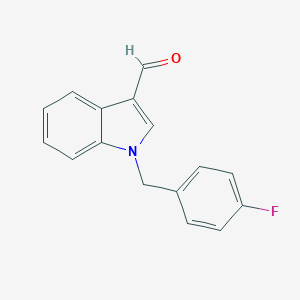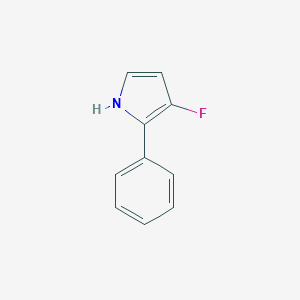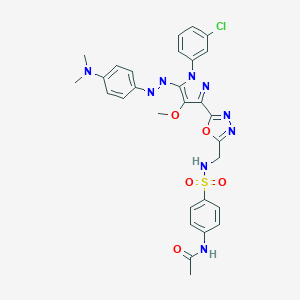
ACETAMIDE,N-(4-((((5-(1-(3-CHLOROPHENYL)-5-((4-(DIMETHYLAMINO)PHENYL)AZO)-4-METHOXY-1H-PYRAZOL-3-YL)-1,3,4-OXADIAZOL-2-YL)METHYL)AMINO)SULFONYL)PHENYL)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(4-((((5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)methyl)amino)sulfonyl)phenyl)- is a complex organic compound that features multiple functional groups, including azo, oxadiazole, and sulfonamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((((5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)methyl)amino)sulfonyl)phenyl)- typically involves multi-step organic synthesis. The key steps may include:
- Formation of the azo compound through diazotization and coupling reactions.
- Synthesis of the pyrazole ring via cyclization reactions.
- Introduction of the oxadiazole ring through cyclization of appropriate precursors.
- Coupling of the sulfonamide group to the aromatic ring.
- Final acylation to form the acetamide group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Acetamide, N-(4-((((5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)methyl)amino)sulfonyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states of the azo and pyrazole groups.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields corresponding amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, the compound could be used in the development of dyes, pigments, or as a precursor for advanced materials with specific properties.
作用机制
The mechanism of action of Acetamide, N-(4-((((5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)methyl)amino)sulfonyl)phenyl)- depends on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect.
相似化合物的比较
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide groups but different substituents.
Azo compounds: Compounds with azo groups that may have different aromatic rings or substituents.
Oxadiazole compounds: Compounds containing the oxadiazole ring with various functional groups.
Uniqueness
The uniqueness of Acetamide, N-(4-((((5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)methyl)amino)sulfonyl)phenyl)- lies in its combination of multiple functional groups, which can impart unique chemical and biological properties not found in simpler compounds.
属性
CAS 编号 |
172701-70-1 |
|---|---|
分子式 |
C29H28ClN9O5S |
分子量 |
650.1 g/mol |
IUPAC 名称 |
N-[4-[[5-[1-(3-chlorophenyl)-5-[[4-(dimethylamino)phenyl]diazenyl]-4-methoxypyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C29H28ClN9O5S/c1-18(40)32-20-10-14-24(15-11-20)45(41,42)31-17-25-34-36-29(44-25)26-27(43-4)28(39(37-26)23-7-5-6-19(30)16-23)35-33-21-8-12-22(13-9-21)38(2)3/h5-16,31H,17H2,1-4H3,(H,32,40) |
InChI 键 |
DPGUIIJVDXEYJA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=C(O2)C3=NN(C(=C3OC)N=NC4=CC=C(C=C4)N(C)C)C5=CC(=CC=C5)Cl |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=C(O2)C3=NN(C(=C3OC)N=NC4=CC=C(C=C4)N(C)C)C5=CC(=CC=C5)Cl |
同义词 |
N-[4-[[5-[1-(3-chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-metho xy-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


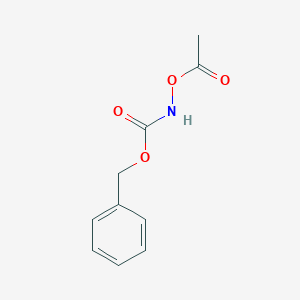
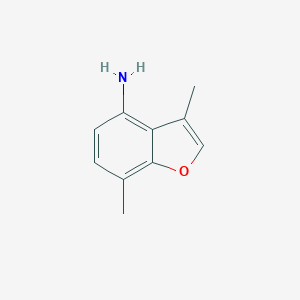
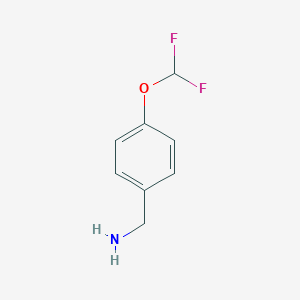

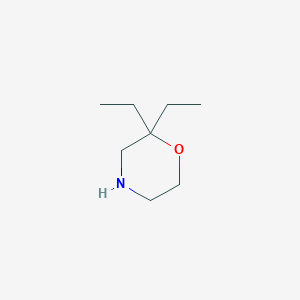
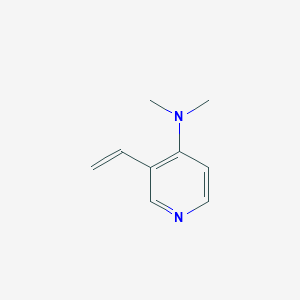
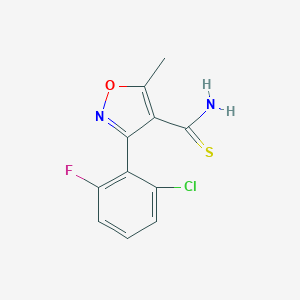
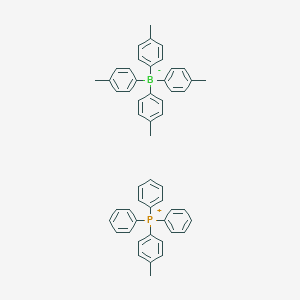
![1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B61107.png)
![Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B61109.png)
![[2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane fumarate salt](/img/structure/B61114.png)

